molecular formula C23H26N2 B12764486 Benzenamine, 4-(2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)- CAS No. 91307-12-9

Benzenamine, 4-(2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)-

Katalognummer: B12764486
CAS-Nummer: 91307-12-9
Molekulargewicht: 330.5 g/mol
InChI-Schlüssel: IMCYNSXDGLNWET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, 4-(2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)- is a complex organic compound that features a benzenamine core substituted with a pyrrole ring and a cyclohexylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, 4-(2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Benzenamine, 4-(2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Benzenamine, 4-(2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenamine, 4-(2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzenamine core with a pyrrole ring and a cyclohexylphenyl group makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

91307-12-9

Molekularformel

C23H26N2

Molekulargewicht

330.5 g/mol

IUPAC-Name

4-[2-(4-cyclohexylphenyl)-5-methylpyrrol-1-yl]aniline

InChI

InChI=1S/C23H26N2/c1-17-7-16-23(25(17)22-14-12-21(24)13-15-22)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h7-16,18H,2-6,24H2,1H3

InChI-Schlüssel

IMCYNSXDGLNWET-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(N1C2=CC=C(C=C2)N)C3=CC=C(C=C3)C4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.